ethyl (4Z)-4-(3,4-dichlorobenzylidene)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
ETHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-(4-ETHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: is a synthetic organic compound known for its complex structure and potential applications in various fields such as medicinal chemistry and material science. This compound features a pyrrole core with multiple substituents, including dichlorophenyl, ethoxyphenyl, and ethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-(4-ETHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate. This intermediate then undergoes cyclization and further functionalization to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques such as chromatography might be employed to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-(4-ETHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-(4-ETHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its effects on cellular processes and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-(4-ETHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- ETHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-(4-HYDROXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-(4-ETHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, for instance, may enhance its solubility and interaction with certain biological targets compared to similar compounds.
Properties
Molecular Formula |
C23H21Cl2NO4 |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
ethyl (4Z)-4-[(3,4-dichlorophenyl)methylidene]-1-(4-ethoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C23H21Cl2NO4/c1-4-29-17-9-7-16(8-10-17)26-14(3)21(23(28)30-5-2)18(22(26)27)12-15-6-11-19(24)20(25)13-15/h6-13H,4-5H2,1-3H3/b18-12- |
InChI Key |
LMSCRERQRPTMAK-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=C(/C(=C/C3=CC(=C(C=C3)Cl)Cl)/C2=O)C(=O)OCC)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(=CC3=CC(=C(C=C3)Cl)Cl)C2=O)C(=O)OCC)C |
Origin of Product |
United States |
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